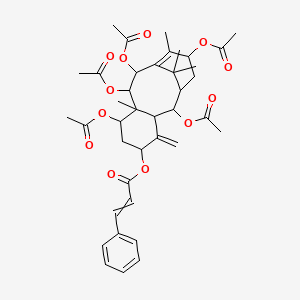

2,7-Dideacetoxytaxinine J

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H48O12 |

|---|---|

Molecular Weight |

708.8 g/mol |

IUPAC Name |

(2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3 |

InChI Key |

LNTSYHPESCVWKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

2,7-Dideacetoxytaxinine J: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and isolation procedures for 2,7-Dideacetoxytaxinine J, a diterpenoid compound belonging to the taxane (B156437) family. Taxanes are a critical class of natural products, with prominent members like Paclitaxel (Taxol®) being widely used in cancer chemotherapy. This compound, a less common taxane derivative, is of significant interest to researchers exploring the structure-activity relationships of this important class of molecules.

Natural Source

This compound is a naturally occurring compound found in the heartwood of the Japanese Yew (Taxus cuspidata). This evergreen coniferous tree is native to Japan, Korea, northeastern China, and the Russian Far East. The Taxus genus is the primary source of a diverse array of taxane diterpenoids, many of which exhibit significant biological activities.

Isolation and Purification: A Representative Protocol

While a specific, detailed isolation protocol for this compound has not been extensively published, a representative procedure can be constructed based on established methodologies for the isolation of other taxoids from Taxus cuspidata heartwood. The following protocol outlines a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Heartwood of Taxus cuspidata is collected and air-dried in the shade.

-

The dried heartwood is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered heartwood is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the taxoids.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

3. Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

This step serves to separate compounds based on their polarity, with the taxoids typically concentrating in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

Step 4.1: Silica (B1680970) Gel Column Chromatography:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing taxoids.

-

-

Step 4.2: Reversed-Phase Column Chromatography (C18):

-

Fractions enriched with taxoids from the silica gel column are further purified using reversed-phase (C18) column chromatography.

-

A gradient of methanol and water is typically used as the mobile phase, starting with a higher water content and gradually increasing the methanol concentration.

-

-

Step 4.3: Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain this compound in high purity is achieved by preparative HPLC, often on a C18 column.

-

An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly employed.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Quantitative Data

Due to the absence of a dedicated isolation report for this compound, specific yield and purity data at each step are not available. The following tables present representative data for the isolation of similar taxoids from Taxus species to provide a general quantitative framework.

Table 1: Representative Extraction and Partitioning Yields from Taxus cuspidata Heartwood

| Step | Material | Solvents | Yield (w/w of dry plant material) |

| Extraction | Powdered Heartwood | Methanol | 10-15% |

| Partitioning | Crude Methanol Extract | n-Hexane | 2-4% |

| Chloroform | 3-5% | ||

| Ethyl Acetate | 1-2% | ||

| Aqueous Residue | 2-4% |

Table 2: Representative Chromatographic Conditions for Taxoid Purification

| Chromatography Type | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Silica Gel Column | Silica Gel (60-120 mesh) | n-Hexane : Ethyl Acetate (100:0 to 0:100) | TLC with vanillin-sulfuric acid reagent |

| Reversed-Phase Column | C18 Silica Gel (40-63 µm) | Methanol : Water (20:80 to 100:0) | UV at 227 nm |

| Preparative HPLC | C18 Column (e.g., 10 µm, 250 x 20 mm) | Acetonitrile : Water (isocratic or gradient) | UV at 227 nm |

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Taxus cuspidata.

Caption: General workflow for the isolation of this compound.

Elucidating the Chemical Structure of 2,7-Dideacetoxytaxinine J: A Technical Guide

Introduction

2,7-Dideacetoxytaxinine J is a member of the taxane (B156437) diterpenoid class of natural products.[1] These compounds, isolated from various species of the yew tree (Taxus), are of significant interest to the scientific community due to their complex chemical structures and potent biological activities, most notably the anticancer properties of paclitaxel (B517696) (Taxol). The elucidation of the precise chemical structure of a novel taxane like this compound is a complex undertaking that relies on a suite of modern analytical techniques.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of this compound. It is intended for researchers, scientists, and drug development professionals working with complex natural products. While specific experimental data for this compound is not extensively published, this guide will present the generalized experimental protocols and expected data based on its known structure and the established chemistry of taxane diterpenoids.

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a systematic workflow, beginning with isolation and purification, followed by a series of spectroscopic analyses to piece together its molecular architecture.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the structural characterization of taxane diterpenoids.

Isolation and Purification

A general protocol for the isolation of taxanes from plant material involves extraction followed by chromatographic separation.

-

Extraction: Dried and powdered needles or bark of a Taxus species are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The taxane-rich fraction (typically the chloroform or ethyl acetate fraction) is collected.

-

Chromatography: The active fraction is subjected to multiple steps of column chromatography on silica (B1680970) gel, using a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Data Acquisition: The sample is infused into the ESI source in positive ion mode. The instrument is calibrated using a known standard. Data is acquired over a relevant m/z range.

-

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) is determined. This mass is used to calculate the molecular formula using software that generates possible elemental compositions within a narrow mass tolerance (typically < 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required to assemble the carbon skeleton and assign all proton and carbon signals.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (typically chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting).

-

¹³C NMR: Shows the number of different types of carbons in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This helps to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (one-bond ¹H-¹³C correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for connecting different spin systems and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

-

Data Presentation and Interpretation

The following tables present the expected quantitative data for this compound, based on its known structure and typical values for taxane diterpenoids.

HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₃₅H₄₄O₈ |

| Exact Mass | 592.2985 |

| Measured [M+H]⁺ | 593.3058 |

| Measured [M+Na]⁺ | 615.2877 |

Expected ¹H and ¹³C NMR Data

Note: These are predicted chemical shifts (in ppm) in CDCl₃. Actual values may vary. Assignments are based on the numbering of the taxane skeleton.

| Position | Expected ¹³C (δc) | Expected ¹H (δн, mult., J in Hz) | Key HMBC Correlations (from H to C) |

| 1 | ~75.0 | ~5.5 (d, J=7.0) | C2, C11, C14, C15 |

| 2 | ~72.0 | ~3.8 (m) | C1, C3, C15 |

| 3 | ~45.0 | - | - |

| 4 | ~135.0 | - | - |

| 5 | ~80.0 | ~5.0 (d, J=9.0) | C3, C4, C6, C18 |

| 6 | ~35.0 | ~2.5 (m), ~1.9 (m) | C5, C7, C8 |

| 7 | ~70.0 | ~4.5 (m) | C5, C6, C8, C9 |

| 8 | ~55.0 | - | - |

| 9 | ~78.0 | ~5.8 (d, J=10.0) | C8, C10, C11, C20 |

| 10 | ~76.0 | ~6.2 (d, J=10.0) | C8, C9, C11, C12, C20 |

| 11 | ~140.0 | - | - |

| 12 | ~138.0 | ~6.0 (s) | C11, C13, C14 |

| 13 | ~73.0 | ~4.9 (t, J=8.0) | C1, C12, C14 |

| 14 | ~40.0 | ~2.2 (m), ~1.8 (m) | C1, C2, C12, C13 |

| 15 | ~42.0 | - | - |

| 16 | ~28.0 | ~1.2 (s) | C1, C11, C15 |

| 17 | ~22.0 | ~1.8 (s) | C11, C12, C15 |

| 18 | ~15.0 | ~1.1 (s) | C3, C4, C5 |

| 19 | ~10.0 | ~1.7 (s) | C7, C8, C9 |

| 20 | ~65.0 | ~4.2 (d, J=8.0), ~4.0 (d, J=8.0) | C8, C9, C10 |

| Cinnamoyl | |||

| Cinn-C=O | ~166.0 | - | - |

| Cinn-α | ~120.0 | ~6.5 (d, J=16.0) | Cinn-C=O, Cinn-β, Cinn-Ar-C1 |

| Cinn-β | ~145.0 | ~7.8 (d, J=16.0) | Cinn-C=O, Cinn-α, Cinn-Ar-C1 |

| Cinn-Ar-C1 | ~134.0 | - | - |

| Cinn-Ar-C2,6 | ~128.0 | ~7.5 (m) | Cinn-Ar-C4 |

| Cinn-Ar-C3,5 | ~129.0 | ~7.4 (m) | Cinn-Ar-C1 |

| Cinn-Ar-C4 | ~130.0 | ~7.4 (m) | Cinn-Ar-C2,6 |

| Acetyl (Ac) | |||

| 9-OAc (C=O) | ~170.0 | - | - |

| 9-OAc (CH₃) | ~21.0 | ~2.1 (s) | 9-OAc (C=O) |

| 10-OAc (C=O) | ~170.5 | - | - |

| 10-OAc (CH₃) | ~21.2 | ~2.0 (s) | 10-OAc (C=O) |

| 13-OAc (C=O) | ~171.0 | - | - |

| 13-OAc (CH₃) | ~21.5 | ~1.9 (s) | 13-OAc (C=O) |

Assembling the Structure

The elucidation process is a puzzle where each piece of spectroscopic data provides crucial clues.

-

Molecular Formula: HRMS would establish the molecular formula as C₃₅H₄₄O₈, indicating 14 degrees of unsaturation.

-

¹H and ¹³C NMR Analysis:

-

The ¹H NMR spectrum would show signals in the aromatic region (~7.4-7.8 ppm), olefinic region (~6.0-7.8 ppm), oxygenated methine and methylene (B1212753) region (~3.8-6.2 ppm), and aliphatic region (~1.0-2.5 ppm).

-

The ¹³C NMR would show 35 distinct carbon signals. The DEPT experiments would help classify them into methyls, methylenes, methines, and quaternary carbons. Signals around δc 170 would indicate ester carbonyls, while those between δc 120-145 would correspond to double bonds and aromatic rings.

-

-

Fragment Identification:

-

Cinnamoyl Group: A characteristic set of signals in the ¹H NMR (two doublets with a large coupling constant of ~16 Hz, and aromatic protons) and ¹³C NMR (an ester carbonyl, two olefinic carbons, and six aromatic carbons) would identify the cinnamoyl moiety.

-

Acetyl Groups: Sharp singlet signals in the ¹H NMR spectrum around δн 2.0 ppm, each integrating to 3 protons, would suggest the presence of acetyl groups. The corresponding methyl and carbonyl signals would be visible in the ¹³C NMR.

-

-

Connectivity via HMBC: The HMBC spectrum is key to connecting these fragments to the core taxane skeleton.

-

Stereochemistry via NOESY/ROESY: The relative stereochemistry is determined by observing through-space correlations. For example, a NOESY correlation between H-1 and H-2 would help define their relative orientation on the six-membered ring. Correlations between the methyl groups (e.g., Me-16, Me-17, Me-18, Me-19) and nearby protons on the taxane framework are crucial for establishing the overall conformation and stereochemistry of the molecule.

The chemical structure elucidation of a complex natural product like this compound is a meticulous process that relies on the synergistic application of isolation techniques and advanced spectroscopic methods. By systematically acquiring and interpreting data from HRMS, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC, NOESY), it is possible to unambiguously determine the molecular formula, the carbon-hydrogen framework, the placement of functional groups, and the relative stereochemistry of the molecule. This guide outlines the fundamental principles and workflow that empower chemists to unravel the intricate architectures of nature's pharmacopeia.

References

physical and chemical properties of 2,7-Dideacetoxytaxinine J

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,7-Dideacetoxytaxinine J, a member of the taxane (B156437) diterpenoid family of natural products. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this compound.

Chemical Identity and Physical Properties

This compound is a complex diterpenoid that has been isolated from the heartwood of Taxus cuspidata.[1] While detailed experimental data on its physical properties are limited, this section summarizes the available information.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 115810-14-5 |

It is important to note that a thorough investigation of the physical and chemical properties of this compound has not been extensively reported in the scientific literature.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | Not explicitly found | Inferred from taxane structure |

| Molecular Weight | Not explicitly found | Inferred from taxane structure |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

General Isolation and Purification of Taxane Diterpenoids

The isolation of taxanes from Taxus plant material is a multi-step process involving extraction and chromatography.

Methodology:

-

Extraction: The dried and ground plant material, such as the heartwood of Taxus cuspidata, is extracted with a polar solvent like methanol (B129727) or ethanol.

-

Solvent Partitioning: The resulting crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane, to separate compounds based on their polarity.

-

Chromatographic Separation: The organic phase, containing the taxanes, is subjected to a series of chromatographic steps. This typically begins with column chromatography on a stationary phase like silica (B1680970) gel.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, which allows for the separation of closely related taxane analogues.

Structural Elucidation

The definitive identification of this compound and other taxanes relies on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the complex carbon skeleton and stereochemistry of taxane diterpenoids.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated compounds.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not available in the current scientific literature. However, as a member of the taxane family, its mechanism of action is likely related to the well-established anticancer properties of other taxanes like paclitaxel (B517696) and docetaxel.

Taxanes are known to act as mitotic inhibitors by stabilizing microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.

Conclusion

This compound is a naturally occurring taxane diterpenoid with a defined chemical structure and known solubility in several organic solvents. However, a comprehensive profile of its physical properties, as well as its specific biological activities, remains to be fully elucidated. The general protocols for the isolation and characterization of taxanes provide a framework for future research into this compound. Further investigation is warranted to determine its potential pharmacological significance, building upon the well-established therapeutic importance of the taxane family.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 2,7-Dideacetoxytaxinine J in Taxus Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Taxus is a rich source of complex diterpenoids known as taxoids, with paclitaxel (B517696) (Taxol®) being the most prominent due to its potent anticancer properties. However, hundreds of other taxoids are biosynthesized by these plants, forming a complex metabolic network. This technical guide delves into the putative biosynthetic pathway of a specific taxoid, 2,7-Dideacetoxytaxinine J. While a complete, experimentally verified pathway for this compound is not yet established in scientific literature, this document consolidates current knowledge on taxoid biosynthesis to propose a scientifically grounded, hypothetical pathway. By leveraging data on known enzymatic reactions, including hydroxylations and acylations, we provide a detailed roadmap for researchers aiming to elucidate this specific metabolic route. This guide includes hypothesized enzymatic steps, quantitative data from analogous reactions, detailed experimental protocols for pathway characterization, and visualizations of the proposed pathway and experimental workflows.

Introduction: The Taxoid Biosynthetic Network

The biosynthesis of taxoids in Taxus species is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxane (B156437) skeleton, taxa-4(5),11(12)-diene.[1] This core structure then undergoes a series of extensive modifications, primarily through the actions of cytochrome P450 monooxygenases (CYP450s) and various acyltransferases, leading to a vast array of structurally diverse taxoids.[2][3] The pathway is not strictly linear but is rather a complex network of competing and interconnected branches, which explains the presence of hundreds of different taxoids within the plant.[2]

This guide focuses on this compound, a derivative of the more widely known taxinine (B26179) J. Based on its chemical structure, it is hypothesized to be formed through a series of hydroxylations and acylations of the taxane core, followed by specific deacetylation steps.

Proposed Biosynthetic Pathway of this compound

The following pathway is a putative sequence of events leading to the formation of this compound, based on the known functions of enzymes in the broader taxoid biosynthetic network. Each step is catalyzed by a class of enzymes that have been characterized in Taxus species.

Figure 1: A putative biosynthetic pathway for this compound.

Key Enzymatic Steps and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table summarizes representative quantitative data for homologous enzymes from the broader taxoid biosynthetic pathway. This information provides a baseline for expected enzyme performance.

| Enzyme Class | Enzyme Example | Substrate | Kcat (s⁻¹) | Km (µM) | Reference |

| Hydroxylase | Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | - | 24 ± 9 | [4] |

| Acyltransferase | 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase | N-debenzoyl-2′-deoxytaxol | 1.5 ± 0.3 | 420 | [2] |

| Acyltransferase | 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase | Benzoyl-CoA | 1.5 ± 0.3 | 400 | [2] |

Note: The kinetic parameters for many taxoid biosynthetic enzymes are yet to be determined due to challenges in obtaining pure substrates and enzymes.

Experimental Protocols

To facilitate the experimental validation of the proposed pathway, this section provides detailed methodologies for key experiments.

Heterologous Expression and Characterization of a Putative Taxoid Hydroxylase

This protocol describes the functional expression of a candidate Taxus cytochrome P450 gene in Saccharomyces cerevisiae (yeast) to assess its hydroxylase activity on a taxoid precursor.

Figure 2: Workflow for heterologous expression and characterization of a taxoid hydroxylase.

Methodology:

-

Gene Isolation and Cloning:

-

Total RNA is extracted from methyl jasmonate-induced Taxus cell cultures.

-

cDNA is synthesized using reverse transcriptase.

-

The full-length open reading frame of a candidate CYP450 gene is amplified by PCR using specific primers.

-

The PCR product is cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter.

-

-

Heterologous Expression in Yeast:

-

The expression vector is transformed into a suitable S. cerevisiae strain.

-

Yeast cells are grown in an appropriate selection medium to the mid-log phase.

-

Gene expression is induced by adding galactose to the medium.

-

After a period of incubation, cells are harvested, and microsomes containing the expressed CYP450 are prepared by differential centrifugation.[5]

-

-

Enzyme Assays:

-

Microsomal preparations are incubated with a putative taxoid substrate (e.g., a polyhydroxylated taxane intermediate) in a buffered solution containing a regenerating system for NADPH (the cofactor for CYP450s).[4]

-

The reaction is allowed to proceed at an optimal temperature (typically 30-37°C) for a defined period.

-

The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated taxoid.[6]

-

In Vitro Assay for a Putative Taxoid Acyltransferase

This protocol outlines the steps to assess the activity of a candidate acyltransferase enzyme expressed in E. coli.

Methodology:

-

Enzyme Preparation:

-

The candidate acyltransferase gene is cloned into an E. coli expression vector (e.g., pET series).

-

The protein is expressed in a suitable E. coli strain (e.g., BL21(DE3)) upon induction with IPTG.

-

The recombinant protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.

-

-

Acyltransferase Assay:

-

The purified enzyme is incubated in a reaction buffer at its optimal pH (typically around 8.0) with a hydroxylated taxoid substrate and an acyl-CoA donor (e.g., acetyl-CoA or cinnamoyl-CoA).[2]

-

The reaction mixture is incubated for a specific time at an optimal temperature.

-

The reaction is terminated, and the products are extracted.

-

Product formation is monitored and quantified using HPLC and LC-MS.

-

Conclusion and Future Directions

The biosynthesis of this compound, like that of many other taxoids, is a complex process that is not yet fully elucidated. The putative pathway presented in this guide, based on the established principles of taxoid metabolism in Taxus species, provides a strong foundation for future research. The experimental protocols detailed herein offer a practical framework for the functional characterization of the candidate enzymes involved.

Future research should focus on:

-

Identification and characterization of the specific CYP450s and acyltransferases responsible for the unique decoration of the taxinine J skeleton.

-

Elucidation of the order of hydroxylations and acylations , which is likely a key determinant of the final taxoid profile.

-

Investigation of the putative deacetylase(s) that may be responsible for the final tailoring steps leading to this compound.

A complete understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of novel taxoids with potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic engineering of taxol biosynthetic genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Biological Screening of Novel Taxane Diterpenoids: A Technical Guide

Introduction

Taxane (B156437) diterpenoids are a class of natural products that have garnered significant attention in the field of oncology, with prominent members like Paclitaxel and Docetaxel being mainstays in chemotherapy regimens.[1][2] The complex structure of taxanes offers a rich scaffold for the discovery of new therapeutic agents with potentially improved efficacy and reduced side effects.[3][4] Preliminary biological screening is a critical first step in the evaluation of novel taxane analogues, providing essential information on their bioactivity and potential for further development. This guide outlines the core methodologies for conducting such a screening, with a focus on cytotoxicity and anti-inflammatory assays, which are common starting points for the evaluation of this class of compounds.

Cytotoxicity Screening

A primary focus of preliminary screening for novel taxanes is the assessment of their cytotoxic effects against various cancer cell lines.[5] This is crucial for identifying compounds with potential as anticancer agents.

Data Presentation: In Vitro Cytotoxicity of Taxane Diterpenoids

The following table summarizes representative cytotoxicity data for taxane compounds against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-Deacetoxytaxinine J | MCF-7 (Breast) | Not Specified | 20 | [Source on 2-Deacetoxytaxinine J] |

| 2-Deacetoxytaxinine J | MDA-MB-231 (Breast) | Not Specified | 10 | [Source on 2-Deacetoxytaxinine J] |

| Paclitaxel | HeLa (Cervical) | MTT Assay | ~0.01-0.1 | General Knowledge |

| Docetaxel | PC-3 (Prostate) | MTT Assay | ~0.001-0.01 | General Knowledge |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

2,7-Dideacetoxytaxinine J (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Anti-inflammatory Screening

Beyond their cytotoxic properties, some taxanes have been shown to possess anti-inflammatory activity.[1] Preliminary screening for anti-inflammatory effects can unveil additional therapeutic applications for novel taxane compounds. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with LPS. A decrease in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (or other test compound)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

Sodium nitrite (B80452) (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

-

Griess Assay: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production by the test compound compared to the vehicle control.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a novel taxane diterpenoid.

Signaling Pathway

Taxanes are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] Anti-inflammatory agents often target key signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for compounds with anti-inflammatory activity.

Conclusion

The preliminary biological screening of novel taxane diterpenoids such as this compound is a multifaceted process that provides crucial initial data on their therapeutic potential. By employing a systematic approach that includes cytotoxicity and anti-inflammatory assays, researchers can efficiently identify lead compounds for further investigation. The methodologies and data presentation formats outlined in this guide provide a robust framework for the initial stages of drug discovery and development in this important class of natural products. Future studies should aim to elucidate the precise mechanisms of action of promising hit compounds and expand the screening to include a wider range of biological assays and in vivo models.

References

- 1. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemistry of Nonclassical Taxane Diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotherapy - Wikipedia [en.wikipedia.org]

2,7-Dideacetoxytaxinine J: A Technical Overview of its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid taxane (B156437), 2,7-Dideacetoxytaxinine J. Due to the limited availability of specific literature on this particular compound, this document combines a historical perspective on the discovery of the broader taxane class with a generalized, representative methodology for its likely isolation and characterization from Taxus species. This guide is intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery, offering insights into the discovery, chemical properties, and the experimental workflows used to study this class of molecules.

Introduction and Historical Context

The discovery of the taxane family of diterpenoids represents a landmark in the history of cancer chemotherapy. The journey began in the late 1950s when the National Cancer Institute (NCI) initiated a large-scale screening program to identify natural products with potential anticancer activity. In the early 1960s, a crude extract from the bark of the Pacific yew tree, Taxus brevifolia, demonstrated significant cytotoxic effects. This led to the isolation of the now-famous anticancer drug, paclitaxel (B517696) (Taxol), by Monroe E. Wall and Mansukh C. Wani in 1971.

The elucidation of paclitaxel's complex structure and its unique mechanism of action—stabilizing microtubules and arresting cell division—spurred intensive research into other constituents of Taxus species. This led to the discovery of a vast array of structurally related compounds, known as taxoids. These efforts have been crucial for developing semi-synthetic analogs with improved efficacy and solubility, such as docetaxel.

This compound is a member of this extensive family of taxane diterpenoids. While specific details of its initial discovery are not widely documented in readily available scientific literature, it is known to be a natural product isolated from Taxus species, including Taxus cuspidata. The "taxinine" core suggests a relationship to other non-paclitaxel type taxoids, which are of significant interest for their potential biological activities and as precursors for semi-synthesis. The scarcity of publications on this compound itself suggests it may be a minor constituent or that its biological activity has not yet been fully explored, presenting an opportunity for further research.

Chemical Structure

The chemical structure of this compound is characterized by the distinctive taxane core. Key structural features are provided in the table below.

| Feature | Description |

| Chemical Formula | C₃₅H₄₄O₈ |

| CAS Number | 115810-14-5 |

| Core Skeleton | Taxane |

| Key Functional Groups | Multiple acetate (B1210297) and cinnamoyloxy moieties |

Experimental Protocols

Extraction

-

Plant Material Collection and Preparation: The heartwood of Taxus cuspidata is collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature for several days. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, typically rich in taxoids, is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the mixture into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly employed to achieve high-purity separation of individual taxoids.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to determine the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

Due to the absence of specific published data for this compound, the following table presents representative ¹³C NMR data for a closely related and well-characterized taxoid, Taxinine J, to illustrate the typical chemical shifts observed for the taxane core.

Table 1: Representative ¹³C NMR Data for a Related Taxoid (Taxinine J)

| Carbon | Chemical Shift (δ) ppm |

| 1 | 78.5 |

| 2 | 74.2 |

| 3 | 46.8 |

| 4 | 140.1 |

| 5 | 84.1 |

| 6 | 35.4 |

| 7 | 73.0 |

| 8 | 42.1 |

| 9 | 78.9 |

| 10 | 76.5 |

| 11 | 134.5 |

| 12 | 142.3 |

| 13 | 71.9 |

| 14 | 38.6 |

| 15 | 28.4 |

| 16 | 22.7 |

| 17 | 26.9 |

| 18 | 14.8 |

| 19 | 10.9 |

| 20 | 125.7 |

Note: This data is for illustrative purposes and does not represent the actual data for this compound.

Visualizations

Generalized Taxane Biosynthesis Pathway

Caption: Generalized biosynthetic pathway of taxanes.

Experimental Workflow for Taxoid Isolation and Identification

Caption: Experimental workflow for taxoid isolation.

Conclusion

This compound is a member of the vast and pharmacologically significant taxane family of natural products. While specific research on this compound is limited, its structural relationship to other taxoids suggests it may possess interesting biological properties. The historical context of taxane discovery underscores the importance of continued exploration of natural sources for novel therapeutic agents. The generalized experimental protocols and workflows presented in this guide provide a solid foundation for researchers interested in the isolation and characterization of this and other taxoids. Further investigation into the biological activity of this compound is warranted to fully understand its potential in drug development.

Potential Therapeutic Targets of 2-Deacetoxytaxinine J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine J, a taxane (B156437) diterpenoid isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana), has demonstrated significant anticancer activity, particularly against breast cancer cell lines.[1][2] As a member of the taxane family, its primary mechanism of action is presumed to involve the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-Deacetoxytaxinine J, focusing on its role as a microtubule-stabilizing agent and its subsequent effects on cell cycle progression and apoptosis. This document synthesizes available preclinical data and provides detailed experimental methodologies to facilitate further research and drug development efforts.

Introduction

Taxanes represent a crucial class of diterpenoid compounds used in chemotherapy.[3] Their efficacy is primarily attributed to their unique ability to stabilize microtubules, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[3][4] 2-Deacetoxytaxinine J has emerged as a promising natural product with potent in vitro and in vivo anticancer properties.[1][2] Understanding its precise molecular targets and mechanisms of action is paramount for its development as a therapeutic agent. This guide explores the core molecular interactions and signaling pathways potentially modulated by 2-Deacetoxytaxinine J.

Primary Therapeutic Target: β-Tubulin and Microtubule Stabilization

The principal therapeutic target of taxanes is β-tubulin, a subunit of microtubules.[4] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

Mechanism of Action

Unlike other microtubule-targeting agents that cause depolymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer.[4] This binding event stabilizes the microtubule, preventing its depolymerization.[3][5] The stabilization of microtubules disrupts the delicate dynamic instability required for proper mitotic spindle function, leading to a sustained mitotic block.[6][7]

Downstream Signaling Pathways and Cellular Consequences

The stabilization of microtubules by 2-Deacetoxytaxinine J is expected to trigger a cascade of downstream events, primarily affecting cell cycle progression and leading to programmed cell death (apoptosis).

Cell Cycle Arrest at G2/M Phase

The disruption of mitotic spindle dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase to prevent chromosomal missegregation.[6] This arrest is primarily mediated by the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase that targets proteins for degradation to allow anaphase onset.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The sustained stress of mitotic arrest leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

-

Intrinsic Pathway: This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3.[8][9]

-

Extrinsic Pathway: This pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[8][9]

References

- 1. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taxane - Wikipedia [en.wikipedia.org]

- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Taxol and related diterpenoids of Taxus sp.: important acquisitions in the treatment of cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Pathways of apoptosis [pfocr.wikipathways.org]

Spectroscopic Profile of 2,7-Dideacetoxytaxinine J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dideacetoxytaxinine J, a taxoid derivative isolated from Taxus wallichiana. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A summary of the available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Taxinine (B26179) J Derivatives

| Functional Group/Proton | ¹H Chemical Shift (ppm) | Carbon Type | ¹³C Chemical Shift (ppm) |

| H-1 | 4.5 - 5.5 | CH | 70 - 80 |

| H-2 | 5.0 - 6.0 | CH | 70 - 85 |

| H-3 | 2.0 - 3.0 | CH | 40 - 50 |

| H-5 | 5.5 - 6.5 | CH | 70 - 80 |

| H-7 | 4.0 - 5.0 | CH | 65 - 75 |

| H-9 | 5.0 - 6.0 | CH | 70 - 80 |

| H-10 | 6.0 - 7.0 | CH | 70 - 80 |

| H-13 | 5.5 - 6.5 | CH | 70 - 80 |

| Acetyl (CH₃) | 1.8 - 2.5 | CH₃ | 20 - 25 |

| Cinnamoyl (aromatic) | 7.0 - 8.0 | CH | 125 - 140 |

| Cinnamoyl (olefinic) | 6.0 - 7.5 | CH | 115 - 145 |

| Taxane Core (quaternary C) | - | C | 35 - 55 |

Note: These are approximate ranges and can vary based on the specific substitution pattern of the taxoid.

Infrared (IR) Spectroscopy

The IR spectrum of a taxoid like this compound would typically exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 | O-H stretch (if hydroxyl groups are present) |

| ~1735 | C=O stretch (ester) |

| ~1630 | C=C stretch (alkene and aromatic) |

| ~1240 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of taxoids. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected [M+H]⁺ or [M+Na]⁺ | Molecular Formula |

| ESI or FAB | ~593 or ~615 | C₃₅H₄₄O₈ |

Experimental Protocols

The following sections outline the general experimental methodologies employed for the spectroscopic analysis of taxoids, which would be applicable to this compound.

Isolation of this compound

The isolation of this compound has been reported from the needles and stem bark of Taxus wallichiana.[1] A general workflow for the isolation of taxoids from plant material is depicted below.

Caption: General workflow for the isolation of taxoids.

NMR Spectroscopy Protocol

NMR spectra are typically recorded on high-field spectrometers (400 MHz or higher).

Caption: Standard protocol for NMR analysis of a natural product.

IR Spectroscopy Protocol

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: General procedure for obtaining an IR spectrum.

Mass Spectrometry Protocol

Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

Caption: Typical workflow for mass spectrometry analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathway interactions for this compound are not yet elucidated, taxoids, in general, are known to interact with microtubules. The logical relationship for the structure elucidation process is outlined below.

Caption: Logical flow of spectroscopic data in structure elucidation.

This guide serves as a foundational resource for researchers working with this compound. For definitive spectroscopic data, it is recommended to consult the primary literature reporting its isolation and characterization.

References

The Pharmacology of 2-Deacetoxytaxinine J: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine J (2-DAT-J), a taxane (B156437) diterpenoid isolated from the Himalayan Yew (Taxus wallichiana), has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of 2-DAT-J, with a focus on its in vitro and in vivo anticancer activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes hypothesized signaling pathways to serve as a valuable resource for researchers in oncology and drug development. While the complete molecular mechanism of 2-DAT-J is still under investigation, existing evidence points towards the induction of apoptosis and cell cycle arrest as key contributors to its cytotoxic effects against cancer cells.

Introduction

The genus Taxus has been a significant source of potent anticancer agents, most notably Paclitaxel (Taxol®). 2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid that has been isolated from the bark of Taxus wallichiana. Preliminary studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic activity against human breast cancer cell lines and efficacy in a preclinical animal model of mammary tumorigenesis. This guide aims to consolidate the available pharmacological data on 2-DAT-J to facilitate further research and development.

Pharmacodynamics

The pharmacodynamic profile of 2-Deacetoxytaxinine J has been primarily characterized through its anticancer effects observed in both in vitro and in vivo settings.

In Vitro Anticancer Activity

2-DAT-J has shown significant cytotoxic activity against human breast cancer cell lines. The key findings from in vitro studies are summarized in the table below.

Table 1: In Vitro Activity of 2-Deacetoxytaxinine J

| Cell Line | Cancer Type | Concentration (µM) | Effect |

| MCF-7 | Human Breast Adenocarcinoma | 20 | Significant cytotoxic activity |

| MDA-MB-231 | Human Breast Adenocarcinoma | 10 | Significant cytotoxic activity |

In Vivo Anticancer Activity

An in vivo study utilizing a chemically induced mammary tumor model in rats has provided evidence for the anticancer efficacy of 2-DAT-J in a whole-animal system.

Table 2: In Vivo Activity of 2-Deacetoxytaxinine J

| Animal Model | Tumor Induction | Treatment | Dosage | Duration | Outcome |

| Virgin female Sprague-Dawley rats | 7,12-Dimethylbenz[a]anthracene (DMBA) | 2-Deacetoxytaxinine J (oral) | 10 mg/kg body weight | 30 days | Significant regression in mammary tumors |

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for 2-Deacetoxytaxinine J has not been fully elucidated in the available literature. However, based on the known mechanisms of other taxane compounds and the observed cytotoxic effects, it is hypothesized that 2-DAT-J induces cancer cell death through the activation of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. It is a tightly regulated process involving a cascade of signaling events. It is plausible that 2-DAT-J triggers apoptosis in cancer cells, leading to their systematic dismantling and removal. A generalized diagram of the apoptotic signaling pathway is presented below.

Caption: Generalized Apoptotic Signaling Pathways.

Cell Cycle Arrest

Many anticancer drugs, particularly those of the taxane class, are known to interfere with the cell cycle, leading to arrest at specific phases and subsequent cell death. It is likely that 2-DAT-J exerts a similar effect on cancer cells, preventing their proliferation. The following diagram illustrates a simplified overview of the cell cycle and its checkpoints.

Caption: Simplified Cell Cycle and Potential Arrest Points.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the probable protocols for the key experiments cited in the literature on 2-Deacetoxytaxinine J.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow Diagram:

Caption: MTT Assay Experimental Workflow.

Detailed Protocol:

-

Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 2-Deacetoxytaxinine J. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

In Vivo Mammary Tumor Model

The 7,12-Dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats is a well-established model for studying breast cancer.

Workflow Diagram:

Caption: DMBA-Induced Mammary Tumor Model Workflow.

Detailed Protocol:

-

Animal Model: Virgin female Sprague-Dawley rats, typically around 50-60 days of age, are used.

-

Tumor Induction: A single oral gavage of DMBA, dissolved in an appropriate vehicle like corn oil, is administered to induce mammary tumors.

-

Tumor Monitoring: The animals are monitored weekly for the appearance of palpable mammary tumors.

-

Treatment: Once tumors reach a certain size, the rats are randomized into treatment and control groups. The treatment group receives daily oral doses of 2-Deacetoxytaxinine J (10 mg/kg), while the control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor size is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the 30-day treatment period, the animals are euthanized, and the tumors are excised, weighed, and may be processed for histopathological examination.

Conclusion and Future Directions

2-Deacetoxytaxinine J has emerged as a promising natural product with significant anticancer activity. The available data from in vitro and in vivo studies warrant further investigation into its pharmacological properties. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the detailed characterization of the signaling pathways involved in 2-DAT-J-induced apoptosis and cell cycle arrest. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its potential for clinical development. The synthesis of novel analogs of 2-DAT-J may also lead to the discovery of compounds with enhanced potency and improved pharmacological profiles.

Initial In Vitro Cytotoxicity of 2,7-Dideacetoxytaxinine J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity of the natural product 2,7-Dideacetoxytaxinine J. Due to the limited direct experimental data on this specific compound, this document leverages findings on the closely related taxane (B156437) diterpenoid, 2-Deacetoxytaxinine J, isolated from the Himalayan yew, Taxus baccata. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this and similar taxinine (B26179) derivatives as cytotoxic agents.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method |

| 2-Deacetoxytaxinine J | MCF-7 | Breast Adenocarcinoma | ~20 | Not Specified | Not Specified |

| MDA-MB-231 | Breast Adenocarcinoma | ~10 | Not Specified | Not Specified | |

| Hypothetical Data | A549 | Lung Carcinoma | TBD | 48 | MTT Assay |

| Hypothetical Data | HeLa | Cervical Cancer | TBD | 48 | MTT Assay |

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J. The data for MCF-7 and MDA-MB-231 is based on published findings for 2-Deacetoxytaxinine J. TBD (To Be Determined) indicates where further experimental data is required.

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of in vitro cytotoxicity. The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Based on the known mechanisms of other taxane diterpenoids, this compound is likely to induce cytotoxicity through the induction of apoptosis. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is often initiated by cellular stress, such as DNA damage caused by cytotoxic compounds.

Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors.

Methodological & Application

Application Notes and Protocols for 2-Deacetoxytaxinine J in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Deacetoxytaxinine J, a taxane (B156437) diterpenoid with demonstrated anticancer properties, in various cell culture-based assays. The following protocols and data presentation are designed to facilitate the investigation of its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression in cancer cell lines.

Introduction

2-Deacetoxytaxinine J is a natural compound isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana). It has shown significant in vitro activity against breast cancer cell lines, making it a compound of interest for cancer research and drug development. This document outlines detailed protocols for assessing its efficacy and mechanism of action in a laboratory setting.

Data Presentation

The following table summarizes the reported in vitro activity of 2-Deacetoxytaxinine J against human breast cancer cell lines. This data serves as a reference for designing dose-response experiments.

| Cell Line | Cancer Type | Effective Concentration |

| MCF-7 | Breast Adenocarcinoma | 20 µM |

| MDA-MB-231 | Breast Adenocarcinoma | 10 µM |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of 2-Deacetoxytaxinine J that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.[1][2][3]

Materials:

-

2-Deacetoxytaxinine J

-

Target cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture and harvest cancer cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Deacetoxytaxinine J in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of 2-Deacetoxytaxinine J. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.[1]

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Apoptosis Detection (Annexin V-FITC Assay)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with 2-Deacetoxytaxinine J. The assay uses Annexin V-FITC to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.[4][5][6]

Materials:

-

2-Deacetoxytaxinine J

-

Target cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of 2-Deacetoxytaxinine J for a specified time.

-

-

Cell Harvesting:

-

Harvest the cells (including floating cells in the medium) and centrifuge at 500 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis

This protocol is used to determine the effect of 2-Deacetoxytaxinine J on cell cycle progression. Propidium Iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7][8][9]

Materials:

-

2-Deacetoxytaxinine J

-

Target cancer cell lines

-

Complete cell culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with 2-Deacetoxytaxinine J at various concentrations for a defined period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

-

Putative Signaling Pathways

As a taxane diterpenoid, 2-Deacetoxytaxinine J is expected to share a mechanism of action with other taxanes like Paclitaxel (Taxol). The primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11][12]

The stabilization of microtubules by taxanes disrupts the dynamic process of mitotic spindle formation, which is crucial for cell division.[10][11][12] This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the apoptotic cascade, which is often mediated by the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.[10][13]

Conclusion

The protocols and information provided in this document serve as a foundational guide for the in vitro evaluation of 2-Deacetoxytaxinine J. By employing these standardized assays, researchers can effectively characterize its cytotoxic and apoptotic properties and further elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2,7-Dideacetoxytaxinine J

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dideacetoxytaxinine J is a taxane (B156437) diterpenoid found in various Taxus species. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), the accurate quantification of this compound is crucial for phytochemical analysis, drug discovery, and quality control of herbal preparations. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are adaptable for the analysis of this compound in plant extracts and other biological matrices.

While specific validated methods for this compound are not widely published, the protocols outlined below are based on established and validated methods for the analysis of structurally similar taxane compounds.[1][2][3][4][5][6][7][8]

Section 1: Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative of what can be expected when analyzing taxane compounds and should be validated specifically for this compound in your laboratory.

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Wavelength | 227 nm |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Section 2: Experimental Protocols

Protocol for Sample Preparation from Taxus Plant Material